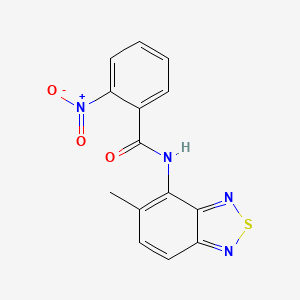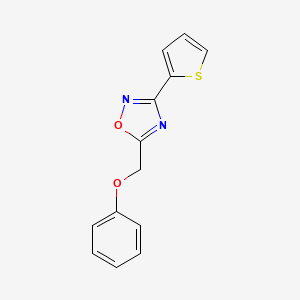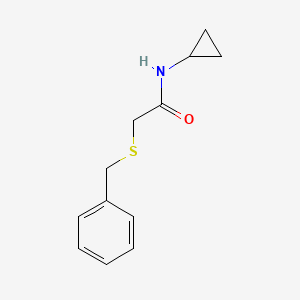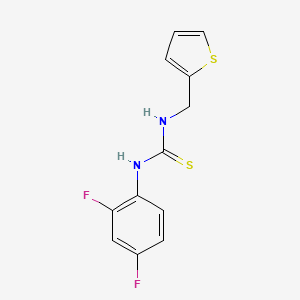
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" is part of a class of chemicals that include benzothiadiazole derivatives. These compounds are known for their varied biological activities and have been the subject of numerous chemical and pharmaceutical studies. The compound of interest, due to its structural features, may also exhibit interesting chemical and physical properties worth exploring for potential applications in various fields excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of benzothiadiazole derivatives and related compounds often involves multi-step chemical reactions, including condensation, nitration, and amidation processes. For instance, the synthesis of benzothiadiazole derivatives can be achieved through reactions involving amino acids, nitrobenzenesulfonyl chlorides, and bromo ketones under specific conditions that facilitate the formation of the desired benzothiadiazole core (Fülöpová et al., 2015).
Molecular Structure Analysis
The molecular structure of benzothiadiazole derivatives, including "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide," is characterized by the presence of a benzothiadiazole ring system, which is a bicyclic structure combining a benzene ring fused to a thiadiazole ring. The presence of substituents such as the nitro group and the amide functional group significantly influences the electronic properties of the molecule, as evidenced by spectroscopic methods like NMR, IR, and GC-MS used in the characterization of similar compounds (Mamari et al., 2019).
Chemical Reactions and Properties
Benzothiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, reduction, and ring closure reactions, which are pivotal in synthesizing a wide range of heterocyclic compounds. These reactions are often influenced by the presence of functional groups such as nitro, amino, and sulfonamide groups, which can undergo transformations leading to the formation of new chemical entities with potentially useful properties (Gerasyuto et al., 2001).
Physical Properties Analysis
The physical properties of benzothiadiazole derivatives are closely related to their molecular structures. Factors such as molecular weight, crystallinity, and solubility play significant roles in determining the physical behavior of these compounds. The synthesis and crystallographic analysis of related benzothiadiazole compounds have provided insights into their crystalline structures and thermal behaviors, which are essential for understanding their physical properties (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties of "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" can be inferred from studies on similar benzothiadiazole derivatives. These compounds exhibit a range of chemical behaviors, including reactivity towards nucleophiles and electrophiles, redox characteristics, and the ability to release biologically relevant species like nitric oxide under certain conditions. Such properties are instrumental in defining the utility of benzothiadiazole derivatives in various applications (Konstantinova et al., 2018).
Scientific Research Applications
Anticonvulsant Activity
Studies have demonstrated that derivatives of 1,3,4-thiadiazole, a structural component similar to that found in "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide", exhibit significant anticonvulsant activity. For instance, a novel series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and biologically evaluated as anticonvulsant agents, showing considerable activity in related assays (Faizi et al., 2017). This suggests that the compound could potentially be explored for its anticonvulsant properties.
Anti-Leishmanial Activity
Another research avenue for thiadiazole derivatives is their anti-leishmanial activity. A study synthesized a series of thiadiazol-2-amines, demonstrating good in vitro activity against the promastigote form of Leishmania major (Tahghighi et al., 2012). This indicates the potential for compounds with similar structures to be investigated for their efficacy against leishmaniasis.
Antimicrobial and Antibacterial Properties
Benzothiazole derivatives have been explored for their antibacterial and antimycobacterial properties, indicating a broad spectrum of biological activity. For example, novel nitrobenzamide derivatives have been synthesized and shown to display considerable in vitro antitubercular activity (Wang et al., 2019). This suggests the possibility of researching "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" for similar antimicrobial applications.
Anticancer Potential
Compounds related to "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide" have been investigated for their anticancer potential. For instance, synthesis and preliminary evaluation of a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents were reported, with some compounds showing promising activity against human neoplastic cell lines (Romero-Castro et al., 2011). This opens up avenues for further research into the anticancer properties of similar compounds, including "N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide".
properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-8-6-7-10-13(17-22-16-10)12(8)15-14(19)9-4-2-3-5-11(9)18(20)21/h2-7H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDBCFXOVRXVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
